3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile
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Overview
Description
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)-: is a chemical compound with the molecular formula C16H20N2S4 and a molecular weight of 368.6 g/mol This compound is characterized by the presence of four ethylthio groups attached to the benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar principles as those used in laboratory settings, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.
Medicine: Potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is not well-documented. its chemical structure suggests that it may interact with biological molecules through its cyano and ethylthio groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: This compound has chlorine atoms instead of ethylthio groups.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: This compound has fluorine atoms instead of ethylthio groups.
1,3-Benzenedicarbonitrile, 2,4,5,6-tetrakis(diphenylamino)-: This compound has diphenylamino groups instead of ethylthio groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical properties and potential applications. The ethylthio groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
102231-97-0 |
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Molecular Formula |
C16H20N2S4 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2S4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3 |
InChI Key |
VCZRHRAFZUCKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=C1C#N)C#N)SCC)SCC)SCC |
Origin of Product |
United States |
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